

# Cy3.5 Azide for Click Chemistry Reactions: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cy3.5  
Cat. No.: B1495360

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## Introduction

**Cy3.5** azide is a fluorescent probe belonging to the cyanine dye family, characterized by its bright orange-red fluorescence. It is functionalized with an azide group, enabling its use in bioorthogonal click chemistry reactions. This allows for the precise and efficient labeling of biomolecules containing a complementary alkyne functional group in complex biological systems. The high selectivity and biocompatibility of click chemistry, combined with the favorable photophysical properties of **Cy3.5**, make this dye a valuable tool for a wide range of applications in research and drug development, including fluorescence microscopy, FRET (Förster Resonance Energy Transfer), and in vivo imaging of superficial tissues.<sup>[1][2][3]</sup>

The two primary forms of click chemistry utilized with **Cy3.5** azide are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).<sup>[4][5]</sup> CuAAC offers rapid reaction kinetics but requires a copper catalyst, which can be toxic to living cells.<sup>[6][7]</sup> SPAAC, on the other hand, is a copper-free alternative that employs a strained cyclooctyne, making it ideal for live-cell imaging and in vivo applications.<sup>[4][8]</sup>

These application notes provide detailed protocols for the use of **Cy3.5** azide in both CuAAC and SPAAC reactions for the labeling of proteins and oligonucleotides, as well as for cellular imaging applications.

## Quantitative Data

The photophysical and physicochemical properties of **Cy3.5** azide are summarized in the table below for easy reference and comparison.

| Property                                    | Value   |
|---|---|
| Excitation Maximum ( $\lambda_{ex}$ )       | ~581 - 591 nm[2][9][10]                                     |
| Emission Maximum ( $\lambda_{em}$ )         | ~596 - 604 nm[2][9][10]                                     |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~116,000 - 150,000 $\text{cm}^{-1}\text{M}^{-1}$ [2][9][11] |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.35[9][10]  |
| Molecular Weight                            | ~675.3 g/mol [9][10]  |
| Solubility                                  | DMSO, DMF, DCM[9]   |

## Experimental Protocols

### Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified biomolecule with **Cy3.5** azide using a copper(I) catalyst.

Materials:

- Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
- Cy3.5** azide
- Copper(II) sulfate ( $\text{CuSO}_4$ )

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Sodium ascorbate
- Reaction Buffer (e.g., PBS, pH 7.4)[12]
- DMSO or DMF

#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **Cy3.5** azide in anhydrous DMSO or DMF.
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in nuclease-free water.
  - Prepare a 200 mM stock solution of THPTA or a 10 mM stock solution of TBTA in water or DMSO/water.[13][14]
  - Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.[14]
  - Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
- Catalyst Premix:
  - In a separate microcentrifuge tube, mix the CuSO<sub>4</sub> solution and the THPTA/TBTA ligand solution. A common ratio is 1:2 to 1:5 of copper to ligand.[14][15] Let this mixture stand for a few minutes to allow for complex formation.[14]
- Reaction Setup:
  - In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold molar excess of the **Cy3.5** azide stock solution.
  - Add the catalyst premix to the reaction mixture.

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 mM.
- Incubation:
  - Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[\[16\]](#)
- Purification:
  - Purify the **Cy3.5**-labeled biomolecule from excess reagents using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns) or HPLC.[\[12\]](#)

## Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free labeling of a DBCO (dibenzocyclooctyne)-modified biomolecule with **Cy3.5** azide.

Materials:

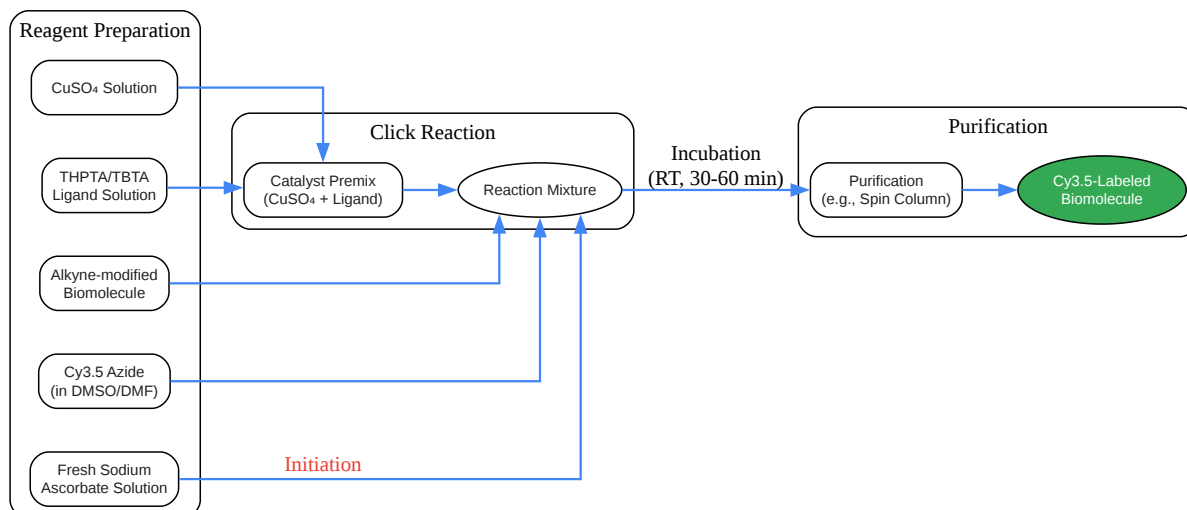
- DBCO-modified biomolecule
- **Cy3.5** azide
- Reaction Buffer (e.g., PBS, pH 7.4)[\[12\]](#)
- DMSO or DMF

Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of **Cy3.5** azide in anhydrous DMSO or DMF.
  - Dissolve the DBCO-modified biomolecule in the reaction buffer to the desired concentration.
- Reaction Setup:

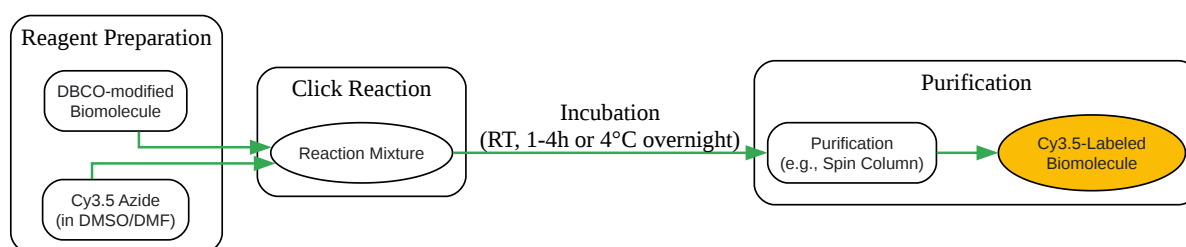
- In a microcentrifuge tube, combine the DBCO-modified biomolecule with a 1.5 to 3-fold molar excess of the **Cy3.5** azide stock solution.
- Incubation:
  - Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C, protected from light. Reaction times may need to be optimized depending on the specific reactants and their concentrations.
- Purification:
  - Purify the **Cy3.5**-labeled biomolecule using a suitable method as described for CuAAC.

## Mandatory Visualizations



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

## Application: Imaging of Metabolically Labeled Proteins in Live Cells

This protocol describes the use of **Cy3.5** azide in a SPAAC reaction to visualize newly synthesized proteins in living cells that have been metabolically labeled with an azide-containing amino acid analog.

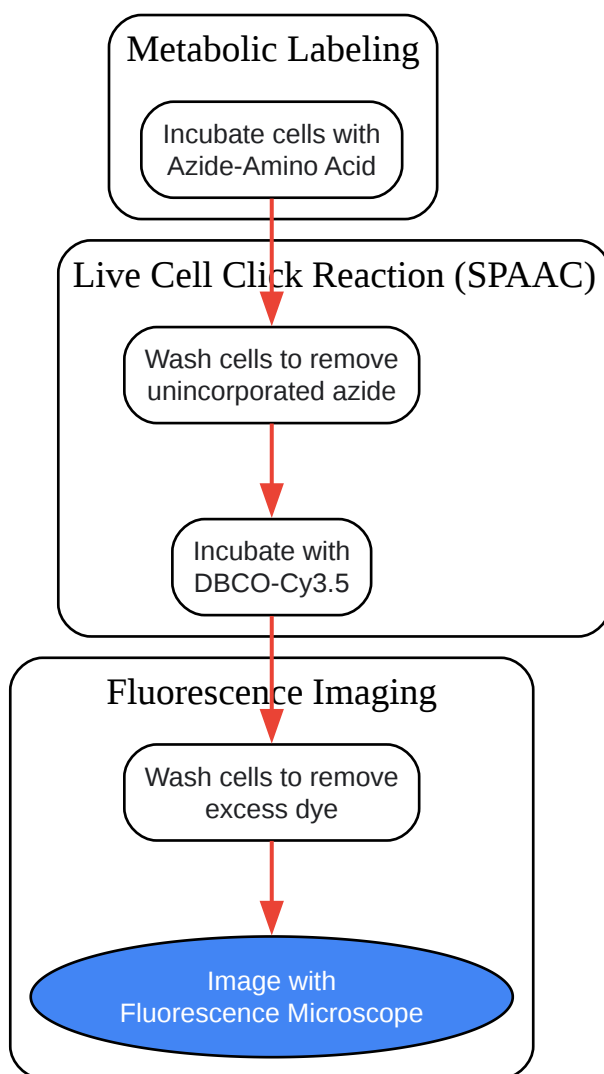
Materials:

- Live cells cultured on coverslips or in imaging dishes
- Azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA)
- Methionine-free cell culture medium
- Complete cell culture medium
- DBCO-functionalized **Cy3.5**
- Hoechst 33342 or other suitable nuclear stain

- Fluorescence microscope

Procedure:

- Metabolic Labeling:
  - Replace the complete culture medium with methionine-free medium and incubate the cells for 1 hour to deplete endogenous methionine.
  - Replace the medium with methionine-free medium supplemented with the azide-containing amino acid analog (e.g., 50  $\mu$ M AHA) and incubate for 4-8 hours.
- Cell Preparation for Labeling:
  - Wash the cells three times with warm PBS or complete medium to remove the unincorporated azide-amino acid.
- SPAAC Reaction (Live Cell Labeling):
  - Prepare a labeling solution of DBCO-functionalized **Cy3.5** in complete medium at a final concentration of 5-20  $\mu$ M.
  - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
  - (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
- Imaging:
  - Wash the cells twice with warm PBS or complete medium.
  - Image the cells using a fluorescence microscope equipped with appropriate filter sets for **Cy3.5** and the nuclear stain.



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Caption: Workflow for Live Cell Imaging of Metabolically Labeled Proteins.

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